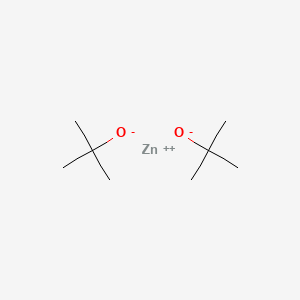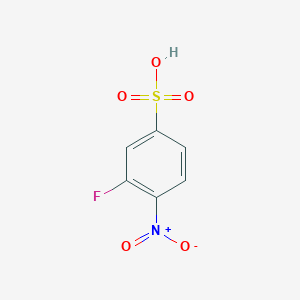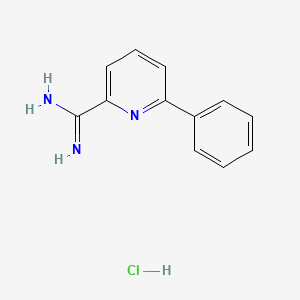
Zink-tert-butoxid
Übersicht
Beschreibung
Zinc tert-butoxide is a chemical compound with the molecular formula ( \text{C}8\text{H}{18}\text{O}_2\text{Zn} ). It is a white to yellow powder that is primarily used as a catalyst in organic synthesis. This compound is known for its utility in various reactions, including esterification, transesterification, and aldol condensation . It also serves as a valuable Lewis acid catalyst in the synthesis of heterocyclic compounds and in the polymerization of lactides and cyclic ethers .
Wissenschaftliche Forschungsanwendungen
Zinc tert-butoxide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Zinc tert-butoxide is primarily used as a catalyst in organic synthesis . It targets various reactions, including esterification, transesterification, and aldol condensation . It also serves as a valuable Lewis acid catalyst in the synthesis of heterocyclic compounds and in the polymerization of lactides and cyclic ethers .
Mode of Action
Zinc tert-butoxide interacts with its targets through a process known as elimination . This process can occur in a single concerted step (proton abstraction at C α occurring at the same time as C β -X bond cleavage), or in two steps (C β -X bond cleavage occurring first to form a carbocation intermediate, which is then ‘quenched’ by proton abstraction at the alpha-carbon) . The bulkiness of tert-butoxide makes it difficult for the oxygen to reach the carbon (in other words, to act as a nucleophile). It is more likely to pluck off a proton, which is much more accessible than the electrophilic carbon .
Biochemical Pathways
Zinc is an essential nutrient for the human body, and its content is the second largest nutrient element only after iron . It plays an important role in the body by participating in the composition of numerous protein structural components, such as various metalloenzymes and hemoglobinases . Zinc can also be involved in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes .
Result of Action
The result of zinc tert-butoxide’s action is the formation of new compounds through various reactions such as esterification, transesterification, and aldol condensation . It also aids in the synthesis of heterocyclic compounds and in the polymerization of lactides and cyclic ethers .
Action Environment
The action of zinc tert-butoxide can be influenced by various environmental factors. For instance, the nature of the electron-rich species is critical. A strong hindered base such as tert-butoxide can be used to direct the reaction towards elimination . Additionally, the solvent used can also influence the reaction .
Biochemische Analyse
Biochemical Properties
Zinc tert-butoxide plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, zinc tert-butoxide is involved in the catalytic equilibrium between zinc peroxide and zinc tert-butoxide in the presence of tert-butyl hydroperoxide (t-BuOOH) . This interaction is crucial for the zinc-mediated epoxidation process, which is essential for the synthesis of various organic compounds .
Cellular Effects
Zinc tert-butoxide influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, zinc tert-butoxide has been shown to impact the activity of certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within cells . Additionally, zinc tert-butoxide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of zinc tert-butoxide involves its interaction with biomolecules at the molecular level. Zinc tert-butoxide exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For instance, zinc tert-butoxide can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Conversely, zinc tert-butoxide can also activate enzymes by inducing conformational changes that enhance their catalytic activity . These interactions ultimately result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zinc tert-butoxide can change over time due to its stability and degradation properties. Zinc tert-butoxide is known to be moisture-sensitive and can degrade when exposed to moisture . This degradation can lead to a decrease in its catalytic activity over time, affecting its long-term efficacy in biochemical reactions . Additionally, long-term exposure to zinc tert-butoxide in in vitro or in vivo studies has been shown to result in changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of zinc tert-butoxide vary with different dosages in animal models. At low doses, zinc tert-butoxide can enhance enzyme activity and promote beneficial biochemical reactions . At high doses, zinc tert-butoxide can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Zinc tert-butoxide is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate chemical transformations . For example, zinc tert-butoxide is a key component in the zinc-mediated epoxidation process, where it interacts with zinc peroxide and tert-butyl hydroperoxide to catalyze the formation of epoxides . These interactions can affect metabolic flux and metabolite levels within cells, leading to changes in cellular metabolism .
Transport and Distribution
Zinc tert-butoxide is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of zinc tert-butoxide in specific cellular compartments, where it can exert its catalytic effects . The distribution of zinc tert-butoxide within cells is crucial for its activity, as it needs to be present in the right location to interact with target biomolecules .
Subcellular Localization
The subcellular localization of zinc tert-butoxide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, zinc tert-butoxide may be directed to the mitochondria or the endoplasmic reticulum, where it can interact with enzymes and proteins involved in metabolic processes . The localization of zinc tert-butoxide within these compartments is essential for its activity and function, as it needs to be in close proximity to its target biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc tert-butoxide can be synthesized by reacting zinc chloride with sodium tert-butoxide in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields zinc tert-butoxide along with sodium chloride as a byproduct .
Industrial Production Methods
In industrial settings, zinc tert-butoxide is produced using a sol-gel process. This involves the reaction of zinc tert-butoxide with hydrogen sulfide (H₂S) in a toluene solution at room temperature . This method is advantageous due to its simplicity and the mild reaction conditions required.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc tert-butoxide undergoes several types of chemical reactions, including:
Esterification and Transesterification: It acts as a catalyst in the formation and exchange of ester bonds.
Aldol Condensation: It facilitates the formation of carbon-carbon bonds between aldehydes and ketones.
Polymerization: It is used in the polymerization of lactides and cyclic ethers.
Common Reagents and Conditions
Common reagents used in reactions with zinc tert-butoxide include aldehydes, ketones, and esters. The reactions typically occur under mild conditions, often at room temperature, and in solvents such as THF or toluene .
Major Products Formed
The major products formed from reactions involving zinc tert-butoxide include esters, polymers, and heterocyclic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis, known for its bulky structure and poor nucleophilicity.
Sodium tert-butoxide: Similar to potassium tert-butoxide, it is used as a strong base in organic reactions.
Uniqueness
Zinc tert-butoxide is unique due to its dual role as both a catalyst and a reagent in various organic reactions. Unlike potassium and sodium tert-butoxide, which are primarily used as bases, zinc tert-butoxide’s Lewis acid properties make it versatile in facilitating a wide range of chemical transformations .
Eigenschaften
IUPAC Name |
zinc;2-methylpropan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9O.Zn/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGVEVPHJQJMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557060 | |
| Record name | Zinc bis(2-methylpropan-2-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4278-43-7 | |
| Record name | Zinc bis(2-methylpropan-2-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile](/img/structure/B1611293.png)




![(3aR,5R,6S,6aS)-6-chloro-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1611301.png)





